3-(4-Hydroxyphenyl)propanol

Descripción

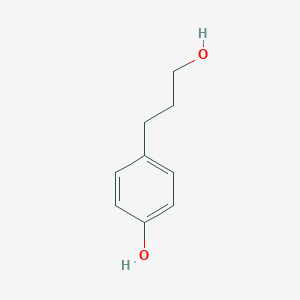

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCVPQRHRKYSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144638 | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10210-17-0 | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXYPHENYL)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJM7P148S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Biosynthesis, and Isolation

Natural Sources and Distribution

3-(4-Hydroxyphenyl)-1-propanol, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenolic compound. It has been identified in a variety of plant species and other natural sources.

This compound is found in several plants, highlighting its distribution across different botanical families. It has been reported in Smallanthus fruticosus and Calocedrus formosana. evitachem.comnih.gov Additionally, it is present in the fruits of Zanthoxylum cuspidatum. thegoodscentscompany.comchemfaces.compureonebio.com Bee propolis, a resinous mixture produced by honeybees from tree buds, is another notable natural source of 3-(4-Hydroxyphenyl)-1-propanol. evitachem.com

Table 1: Natural Sources of 3-(4-Hydroxyphenyl)-1-propanol

| Natural Source | Part/Type |

|---|---|

| Smallanthus fruticosus | Plant |

| Calocedrus formosana | Plant |

| Zanthoxylum cuspidatum | Fruits |

Biosynthetic Pathways and Precursors

The biosynthesis of 3-(4-Hydroxyphenyl)-1-propanol is linked to fundamental processes in plant metabolism and has been harnessed for novel synthetic routes.

Lignin (B12514952), a complex polymer that provides structural support to plants, is synthesized from monolignols, which are derivatives of hydroxycinnamyl alcohols. d-nb.info 3-(4-Hydroxyphenyl)-1-propanol, as dihydro-p-coumaryl alcohol, is considered a phenylpropanoid and serves as a key intermediate in the biosynthesis of lignin. evitachem.comrsc.org Its structure is related to the primary monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are the building blocks of the lignin polymer. d-nb.inforsc.org

In the field of synthetic biology, 3-(4-Hydroxyphenyl)-1-propanol has been utilized as a precursor in an engineered pathway to produce phenethylisoquinoline alkaloids (PIAS). nih.govresearchgate.net This artificial route offers a shorter, two-step enzymatic cascade to synthesize the PIAS scaffold, bypassing the lengthy native biosynthetic pathway found in plants which involves eight enzymatic steps. nih.govresearchgate.net

The first step in this artificial pathway involves the oxidation of 3-(4-Hydroxyphenyl)-1-propanol to its corresponding aldehyde, 4-hydroxydihydrocinnamoyl aldehyde (4-HDCA). nih.govresearchgate.net This reaction is catalyzed by an alcohol dehydrogenase, specifically ADH7 from Saccharomyces cerevisiae, which has shown efficacy in oxidizing this non-native alcohol substrate. nih.govresearchgate.netnih.gov To enhance the efficiency of this dehydrogenation, a NAD(P)H oxidase (NOX) is used to regenerate the necessary cofactor, NADP+, driving the reaction towards aldehyde formation. nih.govresearchgate.net

Following its formation, 4-HDCA serves as a substrate in a condensation reaction with dopamine (B1211576). nih.govresearchgate.net This key carbon-carbon bond-forming step is catalyzed by (S)-norcoclaurine synthase (NCS), an enzyme that naturally participates in the biosynthesis of other alkaloids. nih.govresearchgate.net This enzymatic cascade, employing ADH7, NOX, and NCS, successfully yields the phenethylisoquinoline scaffold. nih.govresearchgate.net This cell-free biosynthesis approach has been demonstrated to be scalable, offering a promising method for the production of PIAS and their derivatives. nih.gov

Table 2: Enzymes in the Artificial Biosynthesis of PIAS

| Enzyme | Abbreviation | Role |

|---|---|---|

| Alcohol Dehydrogenase 7 | ADH7 | Oxidizes 3-(4-Hydroxyphenyl)-1-propanol to 4-HDCA |

| NAD(P)H Oxidase | NOX | Regenerates NADP+ cofactor for ADH7 |

Artificial Biosynthetic Route for Phenethylisoquinoline Alkaloids (PIAS) Synthesis

General Methodologies for Extraction and Purification from Natural Sources

The extraction and purification of 3-(4-hydroxyphenyl)-1-propanol from natural sources involve several standard techniques used for isolating phenolic compounds. The selection of an appropriate method is crucial to obtain the target compound with high yield and purity, while avoiding its chemical alteration. nih.gov

A general procedure for extracting phenolic compounds from plant material begins with the use of organic solvents. researchgate.net The choice of solvent or solvent system is critical and depends on the polarity of the target compound. nih.gov Common solvents for extracting phenolic compounds include methanol (B129727), ethanol, acetone, and ethyl acetate (B1210297), often in aqueous mixtures. researchgate.netmdpi.com

For the specific isolation of 3-(4-hydroxyphenyl)-1-propanol from Lumnitzera racemosa, a multi-step extraction process was employed. The air-dried and powdered stem of the plant was first exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (1:1). The resulting residue was then further extracted with ethyl acetate. semanticscholar.org

Following the initial extraction, a crude extract is obtained which is a complex mixture of various compounds. nih.gov This crude extract is then subjected to chromatographic techniques for purification. Column chromatography is a widely used method for separating the components of a mixture. nih.gov In the case of isolating 3-(4-hydroxyphenyl)-1-propanol, the ethyl acetate extract was subjected to repeated column chromatography over silica (B1680970) gel to afford the pure compound. semanticscholar.org

Modern extraction techniques, often termed "green" or "unconventional" methods, are also being developed to improve efficiency and reduce the environmental impact. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and the use of natural deep eutectic solvents (NADES). acs.orgmdpi.com These methods can offer advantages such as shorter extraction times, lower solvent consumption, and higher yields. mdpi.com

Table 2: Common Techniques for Extraction and Purification of Phenolic Compounds

| Technique | Principle | Application in Phenolic Compound Isolation |

| Solvent Extraction | Differential solubility of compounds in a solvent. | Initial extraction from plant material using solvents like methanol, ethanol, or ethyl acetate. researchgate.netmdpi.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification of crude extracts to isolate individual phenolic compounds. semanticscholar.orgnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | A "green" extraction method that can improve yield and reduce extraction time. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, facilitating extraction. | Another efficient and environmentally friendly extraction technique. mdpi.com |

| Natural Deep Eutectic Solvents (NADES) | Solvents formed from a mixture of natural compounds that are liquid at room temperature. | An emerging "green" solvent for the extraction of phenolic compounds. acs.orgmdpi.com |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Strategies

Chemical synthesis offers several reliable pathways to produce 3-(4-hydroxyphenyl)-1-propanol. These strategies often involve the reduction of functional groups or the formation of new carbon-carbon bonds.

A prevalent method for synthesizing 3-(4-hydroxyphenyl)-1-propanol is through the reduction of p-coumaric acid. evitachem.com This process typically employs strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) to convert the carboxylic acid group to a primary alcohol. evitachem.com The reaction involves the reduction of both the carboxylic acid and the double bond in the propenoic acid side chain of p-coumaric acid.

Lactobacillus plantarum has been shown to reduce p-coumaric acid to phloretic acid [3-(4-hydroxyphenyl)propionic acid]. nih.gov This intermediate can then be further reduced to 3-(4-hydroxyphenyl)-1-propanol. Additionally, the fungus Pycnoporus cinnabarinus can transform p-coumaric acid into 3-(4-hydroxyphenyl)-1-propanol as a terminal product in a reductive pathway. nih.govresearchgate.net

Another synthetic approach involves the alkylation of phenolic compounds with propanol (B110389) derivatives. evitachem.com This can include the reaction of a phenol (B47542) with a suitable three-carbon synthon. For instance, the alkylation of phenols with 1,3-propanediol (B51772) can yield the desired product. One specific example is the synthesis of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol by reacting 2,6-di-tert-butylphenol (B90309) with 1,3-propanediol. prepchem.com While this example illustrates the general strategy, the direct alkylation of phenol itself with a propanol derivative under basic conditions is a viable route to 3-(4-hydroxyphenyl)-1-propanol. evitachem.com The reaction of phenols with alkanediols in the presence of alkali metal hydroxides or alkoxides is a known method for producing (hydroxyphenyl)alkanols. google.com

The alkylation of phenol with 1-propanol (B7761284) over various oxide catalysts has been studied, though this often leads to a mixture of products, including ortho- and para-substituted phenols. researchgate.netnih.gov

To enhance efficiency and yield, one-pot reaction methodologies for the synthesis of 3-(4-hydroxyphenyl)-1-propanol have been developed. evitachem.com These methods streamline the synthetic process by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. An example of a multi-step, one-pot synthesis is the expeditious synthesis of (-)-centrolobine, where 3-(4-hydroxyphenyl)-1-propanol is a key intermediate. chemsrc.com

The reduction of ester functionalities provides another pathway to 3-(4-hydroxyphenyl)-1-propanol. For example, the methyl ester of 3-(4-hydroxyphenyl)propionic acid (methyl phloretate) can be reduced to yield the target alcohol. nih.gov The synthesis of this methyl ester can be achieved by reacting 3-(4-hydroxyphenyl)propionic acid with methyl iodide in the presence of potassium carbonate. chemicalbook.com

Biocatalyzed Synthesis Approaches

Biocatalysis presents an alternative, often more environmentally friendly, approach to synthesizing 3-(4-hydroxyphenyl)-1-propanol. This involves the use of whole microbial cells or isolated enzymes to perform specific chemical transformations.

Fungi, such as Pycnoporus cinnabarinus, have been identified as capable of converting p-coumaric acid into 3-(4-hydroxyphenyl)-1-propanol through a reductive pathway. nih.govresearchgate.net This biotransformation occurs alongside other metabolic pathways, such as the oxidative degradation of p-coumaric acid. nih.govresearchgate.net

Chemical Reactivity and Derivatization

The chemical reactivity of 3-(4-hydroxyphenyl)-1-propanol is primarily dictated by its two functional groups: the phenolic hydroxyl group and the primary alcohol group. These sites allow for a variety of chemical transformations and the synthesis of diverse derivatives.

Key Reactions of 3-(4-Hydroxyphenyl)-1-propanol:

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Carboxylic acids | Esters evitachem.com |

| Oxidation | Oxidizing agents | Aldehydes or ketones evitachem.com |

| Condensation | Various, e.g., with aldehydes | More complex molecules (e.g., G protein-coupled receptor agonists) evitachem.com |

| Alkylation | Alkyl halides | Ethers |

| Derivatization for Analysis | Acyl chlorides (e.g., benzoyl chloride) | Esters for HPLC analysis libretexts.org |

The hydroxyl groups can undergo esterification with carboxylic acids to form esters, which have applications as fragrances and flavorings. evitachem.comOxidation of the primary alcohol group can yield the corresponding aldehyde or, under stronger conditions, a carboxylic acid. evitachem.com The phenolic hydroxyl group can also be oxidized.

The compound serves as a precursor in the synthesis of more complex molecules. For example, it is used in the synthesis of (-)-centrolobine, a natural product with potential antimicrobial properties. chemsrc.commedchemexpress.comselleckchem.com It is also a precursor to the Bolton-Hunter reagent, which is utilized for the radiolabeling of proteins and peptides.

Derivatization of the alcohol functionality is a common strategy to enhance its analytical detection. For instance, reaction with fluorescent tags like 9-fluorenylmethyl chloroformate or other pyrazoline-based reagents allows for sensitive detection in HPLC analysis. researchgate.net Silylation is another common derivatization technique used to increase the volatility and thermal stability of alcohols for gas chromatography analysis. libretexts.org

Esterification Reactions for Functional Group Modification

Esterification of 3-(4-hydroxyphenyl)-1-propanol can be achieved by reacting it with carboxylic acids or their derivatives. This process is valuable for producing esters that find use as fragrances and flavorings. evitachem.com For example, the reaction with propyl acetate (B1210297) in the presence of an acidic catalyst yields 3-(4-hydroxyphenyl)propyl propionate, a compound with a rose-like aroma used in perfumes and soaps. chembk.com

Biocatalytic approaches to esterification have also been explored. Whole-cell biocatalysts from yeast, such as Yarrowia lipolytica, can catalyze the esterification of related phenolic compounds. researchgate.net While the direct biocatalytic esterification of 3-(4-hydroxyphenyl)-1-propanol is a subject of ongoing research, studies on similar molecules like 3-phenyl-1-propanol (B195566) show significant conversion rates, highlighting the potential of enzymatic methods. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| 3-(4-Hydroxyphenyl)-1-propanol | Propyl acetate | Acid | 3-(4-Hydroxyphenyl)propyl propionate | Fragrance |

| 3-Phenyl-1-propanol | Vinyl acetate | Yarrowia lipolytica | 3-Phenyl-1-propyl acetate | Flavor/Fragrance |

Oxidation Reactions Leading to Corresponding Ketones or Aldehydes

The primary alcohol group in 3-(4-hydroxyphenyl)-1-propanol can be oxidized to form the corresponding aldehyde, 3-(4-hydroxyphenyl)propanal (B1245166), or further to a carboxylic acid. evitachem.comchemguide.co.uk The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uk Mild oxidizing agents and specific conditions, such as using an excess of the alcohol and distilling the aldehyde as it forms, favor the formation of the aldehyde. chemguide.co.uk

Various oxidation methods are employed in organic synthesis. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a common method for converting primary alcohols to aldehydes under mild, low-temperature conditions. alfa-chemistry.com Another efficient method is the copper(I)-catalyzed oxidation using di-tert-butyldiaziridinone as the oxidant, which can oxidize a wide range of primary alcohols to aldehydes in high yields under neutral conditions. nih.gov

Conversely, using a strong oxidizing agent like acidified potassium dichromate(VI) and heating under reflux ensures complete oxidation to the corresponding carboxylic acid, 3-(4-hydroxyphenyl)propanoic acid. chemguide.co.ukbyjus.com

Table 2: Oxidation Products of 3-(4-Hydroxyphenyl)-1-propanol

| Product | Type of Oxidation | Oxidizing Agent Example |

| 3-(4-Hydroxyphenyl)propanal | Partial | Swern Oxidation Reagents |

| 3-(4-Hydroxyphenyl)propanoic acid | Full | Acidified Potassium Dichromate(VI) |

Condensation Reactions for Synthesizing Complex Molecules

3-(4-Hydroxyphenyl)-1-propanol and its derivatives can participate in condensation reactions to form more complex molecules. evitachem.com In a condensation reaction, two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. unizin.org For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid can be synthesized through condensation reactions. nih.gov These reactions can involve the formation of hydrazones by reacting a hydrazide derivative with an aldehyde or ketone. nih.gov Such synthetic strategies are employed to create novel compounds with potential biological activities. nih.govresearchgate.net

Methylation Reactions (e.g., Conversion to 3-(4-Methoxyphenyl)-1-propanol)

The phenolic hydroxyl group of 3-(4-hydroxyphenyl)-1-propanol can be methylated to yield 3-(4-methoxyphenyl)-1-propanol. scielo.br This transformation can be achieved using various methylating agents. Dimethyl carbonate (DMC), a green reagent, can be used for selective methylation. rsc.org The selectivity of the reaction, whether it occurs at the aliphatic or phenolic hydroxyl group, can be controlled by the choice of catalyst and reaction temperature. rsc.org For example, using basic catalysts at lower temperatures tends to favor reaction at the aliphatic hydroxyl group, while certain solid catalysts at higher temperatures can promote methylation of the phenolic group. rsc.org The resulting compound, 3-(4-methoxyphenyl)-1-propanol, is a useful chemical intermediate. sigmaaldrich.comchemicalbook.com

Biocatalytic Acylation of Related Compounds (e.g., Sugar Alcohols)

Biocatalytic acylation, often utilizing lipases, is a powerful tool for the selective modification of hydroxyl groups in various molecules, including those structurally related to 3-(4-hydroxyphenyl)-1-propanol. researchgate.net While direct studies on the biocatalytic acylation of 3-(4-hydroxyphenyl)-1-propanol are not extensively detailed, research on similar phenolic compounds and other alcohols demonstrates the feasibility and advantages of this approach. researchgate.net For example, lipases have been successfully used for the chemo- and enantioselective acetylation of related hydroxypropiophenones. researchgate.net This highlights the potential for enzymatic methods to achieve specific functional group modifications on complex molecules under mild conditions.

Biocatalysis has also been employed for the regio- and stereoselective reduction of diketones to produce enantiopure hydroxy ketones and diols using alcohol dehydrogenases (ADHs). core.ac.uk These enzymatic processes offer a green alternative to traditional chemical methods. core.ac.ukmdpi.comuni-greifswald.de

Formation of Schiff Bases (as exemplified by related aldehydes)

While 3-(4-hydroxyphenyl)-1-propanol itself does not form Schiff bases, its corresponding aldehyde, 3-(4-hydroxyphenyl)propanal, readily undergoes this reaction. smolecule.com A Schiff base is formed through the condensation of a primary amine with an aldehyde or ketone. samipubco.com The aldehyde group of 3-(4-hydroxyphenyl)propanal can react with the amino groups of proteins, potentially altering their structure and function. smolecule.com This reactivity is significant in biochemical research and is a key mechanism by which aldehydes can interact with biological systems. smolecule.com The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and coordination complexes. samipubco.com

Biological Activities and Mechanisms of Action

General Biological Activity and Modulatory Effects

3-(4-Hydroxyphenyl)-1-propanol interacts with biological systems through several mechanisms. Its activity includes interactions with enzymes, where it may act as a substrate or an inhibitor, thereby influencing metabolic pathways. Furthermore, the compound can modulate cellular signaling pathways by affecting receptor binding and activation. These general activities form the basis for its more specific biological effects.

Antioxidant Properties and Underlying Mechanisms

The chemical structure of 3-(4-Hydroxyphenyl)-1-propanol, specifically its phenolic group, is central to its antioxidant capabilities. Phenolic compounds are well-documented for their ability to counteract oxidative stress. The mechanism primarily involves the donation of a hydrogen atom from the hydroxyl group (-OH) on the phenyl ring to neutralize free radicals, which are unstable molecules that can cause cellular damage.

While specific quantitative antioxidant data for 3-(4-Hydroxyphenyl)-1-propanol is not extensively detailed in the available literature, studies on closely related phenolic compounds and derivatives of 3-(4-Hydroxyphenyl)-1-propanol underscore the potent antioxidant potential conferred by the 4-hydroxyphenyl moiety. For instance, a derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), was identified as exhibiting potent antioxidant properties in a DPPH radical scavenging assay. This highlights the crucial role of the core phenolic structure in this activity.

The primary mechanism behind the antioxidant properties of 3-(4-Hydroxyphenyl)-1-propanol is its ability to scavenge free radicals. The phenolic hydroxyl group can donate a hydrogen atom to a radical, stabilizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from propagating further radical reactions. This capacity to act as a "chain-breaking" antioxidant is a key feature of phenolic compounds and is fundamental to their protective effects against oxidative stress.

Anti-inflammatory Potential (as indicated by related compounds)

Research on compounds structurally related to 3-(4-Hydroxyphenyl)-1-propanol indicates potential anti-inflammatory activity. Compounds that possess the 4-hydroxyphenyl moiety are recognized for their role in modulating inflammatory responses.

A study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a phenolic amide ester, demonstrated significant inhibition of key inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The mechanism of action for MHPAP was found to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. nih.gov The inhibitory concentrations (IC₅₀) of MHPAP on various cytokines are detailed in the table below.

| Cytokine | IC₅₀ (µM) |

|---|---|

| Interleukin-6 (IL-6) | 0.85 |

| Interleukin-1beta (IL-1β) | 0.87 |

| Tumor Necrosis Factor-alpha (TNF-α) | 1.22 |

| Interleukin-8 (IL-8) | 1.58 |

These findings on a related compound suggest that the core structure present in 3-(4-Hydroxyphenyl)-1-propanol may contribute to similar anti-inflammatory effects.

Anticancer Properties and Cytotoxicity Studies

Investigations into the anticancer potential of this chemical family have primarily focused on derivatives of 3-(4-Hydroxyphenyl)-1-propanol. Specifically, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their cytotoxic and anticancer activities.

Studies have demonstrated that the anticancer activity of these derivatives is structure-dependent. Research on a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that specific chemical modifications significantly influence their efficacy against cancer cells. The most promising derivative, one containing a 2-furyl substituent (compound 20), showed notable selectivity towards A549 non-small cell lung cancer cells when compared to non-transformed Vero cell lines. This indicates that the core scaffold can be modified to enhance anticancer potency and selectivity.

Certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to effectively reduce cancer cell viability and inhibit their migration. In studies using the A549 human lung cancer cell line, specific compounds from this series demonstrated significant biological activity.

| Compound Derivative | Reported Biological Activity |

|---|---|

| Compounds 12, 20, 21, and 22 | Reduced A549 cell viability by 50% |

| Compound 29 | Reduced A549 cell viability by 50% |

| Compounds 12, 20, 21, 22, and 29 | Suppressed A549 cell migration in vitro |

These findings underscore the potential of the 3-(4-hydroxyphenyl)propanol scaffold as a basis for developing novel anticancer agents, where specific structural modifications can lead to potent inhibition of cancer cell growth and motility.

Selective Cytotoxicity Towards Cancerous Cells

Current research literature does not provide specific data on the selective cytotoxic effects of 3-(4-Hydroxyphenyl)-1-propanol on cancerous cells. While compounds containing a phenolic (4-hydroxyphenyl) moiety are generally recognized for a range of biological activities, including potential anticancer properties, direct studies focusing on the selective anticancer action of 3-(4-Hydroxyphenyl)-1-propanol are not available in the reviewed scientific literature nih.gov.

Antimicrobial Properties

Direct evidence detailing the intrinsic antimicrobial properties of 3-(4-Hydroxyphenyl)-1-propanol is limited in the current body of scientific research. The compound is noted as a key intermediate in the synthesis of (-)-centrolobine, a natural product recognized for its potential antimicrobial capabilities . However, comprehensive studies evaluating the direct activity of 3-(4-Hydroxyphenyl)-1-propanol against pathogenic microbes have not been extensively reported. The primary focus of antimicrobial research related to this structure has been on its derivatives.

Activity against Multidrug-Resistant Bacterial Pathogens (e.g., ESKAPE Group)

There is no available scientific literature that documents the direct activity of 3-(4-Hydroxyphenyl)-1-propanol against the ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Research into combating these multidrug-resistant bacteria has instead focused on derivatives synthesized from a 4-hydroxyphenyl moiety nih.govresearchgate.net.

Activity against Drug-Resistant Fungal Pathogens (e.g., Candida auris)

Similarly, studies on the efficacy of 3-(4-Hydroxyphenyl)-1-propanol against drug-resistant fungal pathogens like Candida auris are not present in the current scientific literature. The investigation into antifungal agents utilizing this chemical scaffold has been concentrated on its synthetic derivatives nih.govresearchgate.net.

Structure-Dependent Antimicrobial Activity of Derivatives

Significant research has been conducted on the antimicrobial properties of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which incorporate the 4-hydroxyphenyl moiety. These studies reveal a strong structure-dependent activity against both multidrug-resistant bacteria and fungi nih.govresearchgate.net.

A synthesized library of these derivatives demonstrated that specific structural modifications are crucial for antimicrobial efficacy. For instance, certain initial intermediates in the synthesis, such as N-(4-hydroxyphenyl)-β-alanine methyl ester (compound 2) and 3,3′-((4-hydroxyphenyl)azanediyl)di(propanoic)acid (compound 4), exhibited no significant antibacterial or antifungal activity nih.gov. However, further modifications yielded potent compounds.

Notably, hydrazone derivatives (compounds 14–16) containing heterocyclic substituents displayed the most powerful and broad-spectrum antimicrobial effects nih.gov. These specific derivatives were highly active against a range of pathogens.

Key Findings on Antimicrobial Activity of Derivatives:

Against Gram-Positive Bacteria: Potent activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 8 µg/mL nih.gov. Activity against vancomycin-resistant Enterococcus faecalis was even stronger, with MICs between 0.5 and 2 µg/mL nih.gov.

Against Gram-Negative Bacteria: The derivatives also showed activity against Gram-negative pathogens, with MIC values in the range of 8–64 µg/mL nih.gov.

Against Fungal Pathogens: Substantial activity was recorded against drug-resistant Candida species, including the high-priority pathogen Candida auris, with MICs from 0.5 to 64 µg/mL nih.gov.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives (14-16)

| Pathogen Type | Organism | MIC Range (µg/mL) |

|---|---|---|

| Gram-Positive Bacteria | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-Resistant Enterococcus faecalis | 0.5 - 2 | |

| Gram-Negative Bacteria | ESKAPE Group Pathogens | 8 - 64 |

| Drug-Resistant Fungi | Candida species (including C. auris) | 8 - 64 |

Data sourced from Kavaliauskas et al., 2024. nih.gov

Enzyme Interaction and Metabolic Pathway Modulation

Role as Enzyme Substrate or Inhibitor

The mechanism of action for 3-(4-Hydroxyphenyl)-1-propanol is suggested to involve interactions with various biological molecules. It has been proposed to act as a substrate or inhibitor for certain enzymes, which would influence metabolic pathways evitachem.com. However, the specific enzymes that are targeted by 3-(4-Hydroxyphenyl)-1-propanol and the precise nature of these interactions have not been detailed in the available research. Its phenolic structure also suggests potential antioxidant activity through the scavenging of free radicals evitachem.com. A related compound, 3-(4-hydroxyphenyl)propionic acid, has been identified as a fluorogenic substrate for the enzyme horseradish peroxidase, although this finding does not directly apply to the propanol (B110389) variant nih.gov.

Interaction with Aldehyde Dehydrogenase (as exemplified by related aldehydes)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes crucial for metabolizing both endogenous and exogenous aldehydes, thereby protecting organisms from aldehyde-induced oxidative stress. nih.govresearchgate.net The human ALDH superfamily consists of 19 enzymes with significant physiological and toxicological functions. researchgate.net For instance, ALDH2 is key in alcohol metabolism by oxidizing acetaldehyde, while ALDH1A1 and ALDH3A1 are important in ocular tissues for defense against UV radiation damage. researchgate.net

While direct studies on the interaction of 3-(4-Hydroxyphenyl)-1-propanol with aldehyde dehydrogenase are not extensively documented, the activity of structurally related aldehydes provides insight into potential mechanisms. ALDH enzymes play a critical role in neurotransmitter metabolism. Specifically, ALDH1A1 and ALDH2 are implicated in the metabolism of dopamine (B1211576). nih.gov Inhibition of these enzymes can lead to the buildup of neurotoxic dopamine metabolites, such as 3,4-dihydroxyphenylacetaldehyde, which is linked to the pathogenesis of conditions like Parkinson's disease. nih.gov The inhibition mechanism for some compounds involves the formation of a reversible thiohemiacetal with a cysteine residue (Cys302) in the enzyme's active site. nih.gov Given the structural relation, it is plausible that aldehydes derived from 3-(4-Hydroxyphenyl)-1-propanol could serve as substrates or modulators for ALDH isozymes, influencing cellular homeostasis and neuro-metabolic pathways.

Cell Signaling Pathway Modulation

Effects on Receptor Binding and Activation

The core structure of 3-(4-Hydroxyphenyl)-1-propanol is a scaffold for derivatives that exhibit significant effects on receptor binding and the modulation of cell signaling pathways.

A synthetic chalcone (B49325) derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (TI-I-175), has been shown to potently inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is achieved by modulating the activator protein-1 (AP-1) transcription factor. The mechanism involves the suppression of key upstream signaling events, including the production of reactive oxygen species (ROS) and the inhibition of Akt phosphorylation, without significantly affecting the NF-κB pathway. nih.gov

Another derivative, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. nih.gov This compound protects hippocampal neurons from glutamate-induced toxicity with a high potency (IC50 = 10 nM) while having minimal affinity for α1-adrenergic receptors, an issue with the parent compound, ifenprodil. nih.gov These findings demonstrate that the 4-hydroxyphenyl propanol framework can be chemically modified to create potent ligands that interact with specific receptors and modulate critical signaling cascades.

| Derivative Compound | Target Pathway/Receptor | Observed Effect | Reference |

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | ROS-Akt-AP-1 Pathway | Suppression of LPS-induced MCP-1 expression | nih.gov |

| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | NMDA Receptor | Potent antagonist activity; neuroprotection | nih.gov |

Regulation of Plant Growth and Development

3-(4-Hydroxyphenyl)-1-propanol, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenylpropanoid found in plants such as Scotch pine (Pinus sylvestris). thegoodscentscompany.com Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They are precursors to a vast array of compounds essential for plant survival, growth, and development.

This compound is classified as a monolignol, which are the primary building blocks of lignin (B12514952). Lignin is a complex polymer deposited in the cell walls of many plants, making them rigid and woody. This structural reinforcement is critical for providing physical support, allowing plants to grow upright, and for facilitating water transport through the xylem.

The biosynthesis of monolignols is a key part of the broader phenylpropanoid pathway, which is tightly regulated by developmental cues and environmental stimuli. Plant growth regulators, or phytohormones such as auxins and gibberellins, play a central role in controlling these developmental processes, including cell elongation and differentiation, which are intrinsically linked to cell wall composition and lignification. nih.govontario.ca Therefore, as a direct precursor to lignin, 3-(4-Hydroxyphenyl)-1-propanol is a crucial molecule in the structural development and growth of many plant species.

Metabolic Fate and Biotransformation Studies

In Vitro and In Vivo Metabolic Pathways

The metabolic pathways for 3-(4-Hydroxyphenyl)-1-propanol, like other phenolic compounds, involve a series of enzymatic modifications aimed at increasing its water solubility to facilitate elimination longdom.org. While specific studies on 3-(4-Hydroxyphenyl)-1-propanol are limited, its structure—containing both a phenolic hydroxyl group and a primary alcohol—suggests it would be a substrate for several well-established metabolic reactions hmdb.ca.

Phase I Metabolism reactions introduce or expose functional groups (such as -OH, -NH2, -SH) on a substrate derangedphysiology.comdrughunter.com. This is typically achieved through oxidation, reduction, or hydrolysis longdom.orgdrughunter.com. These reactions generally result in a small increase in the compound's hydrophilicity derangedphysiology.com. The primary enzymes involved in Phase I metabolism belong to the cytochrome P450 (CYP450) superfamily nih.gov. For a compound like 3-(4-Hydroxyphenyl)-1-propanol, Phase I reactions could theoretically involve oxidation of the propyl chain.

Phase II Metabolism involves the conjugation of the parent compound or its Phase I metabolite with endogenous polar molecules nih.govlongdom.org. This process significantly increases the water solubility of the substance, preparing it for excretion longdom.org. Common conjugation reactions include glucuronidation, sulfation, acetylation, and methylation nih.govlongdom.org. Given that 3-(4-Hydroxyphenyl)-1-propanol already possesses hydroxyl groups, it can directly enter Phase II metabolism without necessarily undergoing Phase I reactions first nih.gov.

Glucuronidation is a major Phase II pathway for the metabolism of phenolic compounds nih.govacs.org. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate longdom.orgacs.org. The addition of the highly polar glucuronic acid moiety drastically increases the water solubility of the phenolic compound, facilitating its excretion in urine or bile acs.org. Both the phenolic and the primary alcohol hydroxyl groups on 3-(4-Hydroxyphenyl)-1-propanol are potential sites for glucuronidation.

Sulfation is another critical conjugation reaction for phenols, mediated by sulfotransferases (SULTs) longdom.orgnih.gov. This process involves the transfer of a sulfonate group to a hydroxyl group, also resulting in a more polar, excretable metabolite nih.gov. For many phenolic compounds, glucuronidation and sulfation are competing pathways, with the predominant route depending on the specific compound and the relative activity of UGT and SULT enzymes nih.gov.

O-methylation is a recognized metabolic pathway where a methyl group is added to a phenolic hydroxyl group, a reaction often catalyzed by catechol-O-methyltransferase (COMT) longdom.org. This process typically forms aryl methyl ethers researchgate.net. While COMT primarily acts on catechols (compounds with two adjacent hydroxyl groups), other methyltransferases can act on single hydroxyl groups. The methylation of phenols can also be achieved in the vapor phase using various metal oxides as catalysts, a process of significant interest in chemical synthesis google.comgoogle.com.

Dehydroxylation is a metabolic process that involves the removal of a hydroxyl group. This is often carried out by microbial enzymes in the gut, which can significantly alter the structure and activity of phenolic compounds before absorption.

Clearance Mechanisms

The primary goal of biotransformation is to facilitate the clearance of a compound from the body elsevierpure.com. The metabolites of 3-(4-Hydroxyphenyl)-1-propanol, particularly the glucuronide and sulfate (B86663) conjugates formed during Phase II metabolism, are significantly more water-soluble than the parent compound. This increased polarity prevents reabsorption in the kidneys and promotes their elimination via urine.

Enzyme Kinetics in Biotransformation Processes

The efficiency of metabolic enzymes in transforming a substrate can be described by kinetic parameters, most commonly the Michaelis-Menten constant (K_M) and the maximum velocity (V_max) nih.gov.

K_M (Michaelis-Menten Constant): Represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower K_M value indicates a higher affinity of the enzyme for the substrate nih.gov.

V_max (Maximum Velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate nih.gov.

Intrinsic Clearance (Cl_int): This parameter relates V_max and K_M (Cl_int = V_max / K_M) and describes the ability of an enzyme to metabolize a substrate in the absence of physiological limitations like blood flow nih.gov.

While specific enzyme kinetic data for 3-(4-Hydroxyphenyl)-1-propanol are not available, a study on the in vitro metabolism of quebecol (B12427567), a structurally related polyphenol, provides valuable insight. The glucuronidation of quebecol by human liver microsomes (HLM) showed that Phase II metabolism is the predominant clearance pathway nih.gov. The kinetic parameters for this process were determined and are presented below.

| Parameter | Value | Description |

|---|---|---|

| K_M (Michaelis-Menten Constant) | 5.1 µM | Substrate concentration at which the reaction rate is half of V_max. |

| V_max (Maximum Velocity) | 0.22 ± 0.01 µmol/min/mg | The maximum rate of the enzymatic reaction. |

| Cl_int,u (Intrinsic Clearance) | 0.038 ± 0.001 mL/min/mg | Measure of the intrinsic ability of the enzyme to metabolize the compound. |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (e.g., Boiled Egg Model for Derivatives)

In modern drug discovery, computational models are frequently used to predict the ADME properties of compounds early in the development process. One such tool is the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model nih.gov. This predictive model uses a compound's lipophilicity (WLOGP) and polarity (Total Polar Surface Area, TPSA) to estimate its passive gastrointestinal absorption and brain penetration nih.govdiscoveryjournals.org.

The graphical output of the model is an ellipse-based plot:

White Region: Compounds falling within this area have a high probability of being passively absorbed through the gastrointestinal tract.

Yellow Region (Yolk): Compounds within this area have a high probability of penetrating the blood-brain barrier (BBB).

Grey Region: Compounds in this area are predicted to have poor absorption and brain penetration.

Furthermore, the model can predict if a compound is a substrate of P-glycoprotein (P-gp), an efflux transporter that actively pumps substances out of cells, including from the brain researchgate.netswissadme.ch. This is indicated by the color of the data point (blue for P-gp substrate, red for non-substrate) researchgate.netswissadme.ch. This model has been applied to derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating its utility in assessing the ADME properties of related phenolic structures researchgate.net.

| Region/Color | Predicted Property | Implication |

|---|---|---|

| White Ellipse | High Gastrointestinal Absorption (HIA) | The compound is likely to be well-absorbed after oral administration. |

| Yellow Ellipse (Yolk) | High Blood-Brain Barrier (BBB) Permeation | The compound is likely to cross into the central nervous system. |

| Grey Area | Low HIA and BBB Permeation | The compound is likely to be poorly absorbed and will not enter the brain. |

| Blue Point | P-glycoprotein Substrate (PGP+) | The compound is subject to active efflux from the brain. |

| Red Point | Not a P-glycoprotein Substrate (PGP-) | The compound is not subject to active efflux from the brain. |

Compound Stability and Reactivity in Diverse Environmental and Biological Conditions

The stability and reactivity of 3-(4-hydroxyphenyl)-1-propanol, also known as dihydro-p-coumaryl alcohol, are critical factors influencing its metabolic fate and potential biological activity. The compound's susceptibility to degradation under various environmental and biological conditions dictates its persistence and biotransformation pathways. This section explores the current understanding of its stability and reactivity, drawing from available research findings.

Chemical Stability

3-(4-Hydroxyphenyl)-1-propanol is generally considered stable under standard temperature and pressure. Commercial datasheets indicate that the compound can be stored as a powder at -20°C for up to three years and at 4°C for two years. In solvent, the stability is shorter, with a recommended storage of up to six months at -80°C and one month at -20°C. medchemexpress.com Selleck Chemicals reports that the compound is stable for at least one month at room temperature without loss of biological activity. selleckchem.com

However, its stability is compromised in the presence of strong oxidizing agents. The phenolic hydroxyl group and the primary alcohol functional group are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids. evitachem.com Hazardous decomposition products upon combustion are primarily carbon oxides.

While specific experimental data on the hydrolysis of 3-(4-hydroxyphenyl)-1-propanol is limited, estimations for a structurally related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, suggest that hydrolysis is a slow process. The estimated hydrolysis half-life for this related compound is greater than seven years at pH 7 and 264 days at pH 8. oecd.org This suggests that abiotic hydrolysis is unlikely to be a major degradation pathway for 3-(4-hydroxyphenyl)-1-propanol in the environment under neutral to slightly alkaline conditions.

Photodegradation

The phenolic ring in 3-(4-hydroxyphenyl)-1-propanol suggests a potential for photodegradation through reaction with photochemically generated reactive species. For the related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the calculated half-life for photo-oxidation via reaction with hydroxyl radicals in the atmosphere is approximately 3 hours. oecd.org This indicates that indirect photolysis could be a significant degradation pathway in atmospheric or sunlit aquatic environments where hydroxyl radicals are present. Factors such as the intensity of solar irradiation, the presence of photosensitizers (like dissolved organic matter), and water chemistry can influence the rate of photodegradation. researchgate.net

Biotic Degradation and Reactivity

The biotransformation of 3-(4-hydroxyphenyl)-1-propanol is expected to be primarily mediated by enzymatic reactions in biological systems.

Enzymatic Oxidation

The presence of a primary alcohol and a phenolic group makes 3-(4-hydroxyphenyl)-1-propanol a substrate for various oxidoreductases. Peroxidases, for instance, are known to catalyze the oxidation of phenolic compounds. csic.es Horseradish peroxidase (HRP), in the presence of hydrogen peroxide, can oxidize a variety of phenolic substrates. researchgate.netresearchgate.net While direct studies on 3-(4-hydroxyphenyl)-1-propanol are scarce, it is plausible that peroxidases can initiate its degradation by oxidizing the phenolic hydroxyl group, leading to the formation of phenoxy radicals. These radicals can then undergo further reactions, including polymerization.

Microbial Degradation

Microorganisms play a crucial role in the degradation of aromatic compounds in the environment. The metabolic pathways for phenols often involve initial hydroxylation to form catechols, followed by ring cleavage catalyzed by dioxygenases. researchgate.net For compounds related to 3-(4-hydroxyphenyl)-1-propanol, such as 4-hydroxyphenylacetate, bacterial degradation pathways involving conversion to homoprotocatechuate and subsequent meta-cleavage of the aromatic ring have been elucidated. nih.gov

Studies on the biodegradation of the structurally similar compound bisphenol A (BPA) have shown that one of its bio-oxidation products is 2,2-bis(4-hydroxyphenyl)-1-propanol, which has been found to be persistent and not readily further biodegraded in environmental waters. This suggests that while the initial biotransformation of such phenolic structures can occur, the resulting metabolites may exhibit significant stability.

The table below summarizes the available information on the stability and degradation of 3-(4-hydroxyphenyl)-1-propanol and a structurally related compound. Due to the limited direct experimental data for 3-(4-hydroxyphenyl)-1-propanol, some information is based on estimations and studies of similar compounds.

| Condition | Parameter | Observation/Value | Compound | Source |

|---|---|---|---|---|

| Storage Stability | Powder at -20°C | Stable for 3 years | 3-(4-Hydroxyphenyl)-1-propanol | medchemexpress.com |

| Powder at 4°C | Stable for 2 years | 3-(4-Hydroxyphenyl)-1-propanol | medchemexpress.com | |

| In Solvent at -80°C | Stable for 6 months | 3-(4-Hydroxyphenyl)-1-propanol | medchemexpress.com | |

| Room Temperature | Stable for 1 month | 3-(4-Hydroxyphenyl)-1-propanol | selleckchem.com | |

| Hydrolytic Stability (Estimated) | Half-life at pH 7 | > 7 years | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | oecd.org |

| Half-life at pH 8 | 264 days | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | oecd.org | |

| Photochemical Stability (Calculated) | Atmospheric photo-oxidation half-life | 3 hours | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | oecd.org |

| Chemical Reactivity | Compatibility | Incompatible with strong oxidizing agents | 3-(4-Hydroxyphenyl)-1-propanol |

Research Applications and Derivatives

Role as a Synthetic Precursor in Pharmaceutical Development

3-(4-Hydroxyphenyl)-1-propanol is a versatile bifunctional molecule whose structural characteristics—a reactive aliphatic alcohol and a phenolic group—make it a valuable precursor in the synthesis of a wide range of pharmaceutical compounds. Its utility spans the creation of natural product analogs, receptor agonists, and modulators, as well as novel antimicrobial and anticancer agents.

A key application of 3-(4-Hydroxyphenyl)-1-propanol is as a starting material in the synthesis of (-)-Centrolobine. selleckchem.commedchemexpress.comsigmaaldrich.com (-)-Centrolobine is a natural product containing a tetrahydropyran ring that has demonstrated activity as an anti-Leishmania agent. selleckchem.comevitachem.com Leishmaniasis is a parasitic disease caused by the Leishmania protozoan. The synthesis of (-)-Centrolobine is a significant area of research, and various stereoselective strategies have been developed to construct its specific chiral structure. researchgate.net The use of 3-(4-Hydroxyphenyl)-1-propanol provides the necessary C6-C3 (phenylpropanoid) backbone that forms a core part of the final molecule.

The scaffold of 3-(4-Hydroxyphenyl)-1-propanol is utilized in the synthesis of agonists for G protein-coupled receptors (GPCRs), which are significant targets for treating metabolic disorders like diabetes. evitachem.com GPCRs are a large family of cell surface receptors that play a crucial role in regulating numerous physiological processes, including glucose homeostasis and insulin (B600854) secretion. nih.gov By serving as a precursor, 3-(4-Hydroxyphenyl)-1-propanol facilitates the construction of more complex molecules designed to activate specific GPCRs, such as those involved in incretin hormone signaling (e.g., GLP-1R), which are established therapeutic targets in diabetes management. evitachem.commdpi.com The development of agonists for receptors like GPR40, GPR119, and GPR120 is an active area of research for new diabetes therapies. nih.gov

Derivatives incorporating the 4-hydroxyphenyl moiety have shown considerable promise as anticancer agents. debuglies.comnih.gov Research has focused on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated structure-dependent anticancer activity. debuglies.comnih.gov In one study, several of these compounds were evaluated against A549 non-small cell lung cancer cells, with some showing a significant reduction in cancer cell viability and migration. nih.gov Notably, the most promising derivatives also exhibited favorable selectivity, with lower cytotoxicity towards non-cancerous Vero cell lines. debuglies.com The 4-hydroxyphenyl scaffold is considered an attractive pharmacophore in anticancer drug design due to its distinctive physicochemical properties. debuglies.comnih.gov

| Compound | Key Substituent | Effect on A549 Cell Viability |

|---|---|---|

| Compound 12 | 1-Naphthyl | Reduced to 42.1% nih.gov |

| Compound 20 | 2-Furyl | Reduced viability by ~50% debuglies.comnih.gov |

| Compound 21 | 5-Methyl-2-furyl | Reduced viability by ~50% nih.gov |

| Compound 22 | 2-Thienyl | Reduced viability by ~50% nih.gov |

| Compound 29 | 4-NO₂ Phenyl | Reduced to 31.2% nih.gov |

The 4-hydroxyphenyl structure is a key component in the development of novel antimicrobial agents targeting multidrug-resistant pathogens. nih.govnih.gov Synthetic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited potent, structure-dependent antimicrobial activity against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net These compounds have been shown to be effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are a leading cause of hospital-acquired infections. nih.gov

The activity extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and drug-resistant Candida species, including the emerging pathogen Candida auris. nih.govnih.gov Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum activity. nih.gov

| Pathogen Group | Specific Pathogen Example | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

|---|---|---|

| Gram-Positive Bacteria | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1–8 nih.govnih.gov |

| Gram-Positive Bacteria | Vancomycin-Resistant Enterococcus faecalis (VRE) | 0.5–2 nih.govnih.gov |

| Gram-Negative Bacteria | ESKAPE Pathogens | 8–64 nih.govnih.gov |

| Fungi | Drug-Resistant Candida auris | 0.5–64 evitachem.comnih.gov |

The core structure related to 3-(4-Hydroxyphenyl)-1-propanol serves as a foundation for synthesizing aryloxyaminopropanol-type compounds. This class of molecules is famously associated with beta-adrenoceptor blockers (beta-blockers), which are widely used to manage cardiovascular conditions. Research has described the preparation of new aryloxyaminopropanol derivatives from 4-hydroxyphenylpropan-1-one, a closely related ketone. researchgate.net These syntheses involve modifying the phenolic hydroxyl group to introduce an aminopropanol side chain, which is the hallmark of this class of drugs. This demonstrates the utility of the 4-hydroxyphenylpropanoid skeleton in creating compounds with potential beta-blocking activity. researchgate.net

Derivatives of 3-(4-Hydroxyphenyl)-1-propanol are used to create allosteric modulators, which are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site to modulate the receptor's activity. nih.gov Specifically, a series of 3-(2,6-bis-iso-propyl-4-hydroxyphenyl)propan-1-ol derivatives have been synthesized and evaluated as allosteric modulators of the GABAB receptor. scielo.br The GABAB receptor, a GPCR for the neurotransmitter GABA, is an important target in neuroscience for conditions such as anxiety, depression, and epilepsy. Positive allosteric modulators (PAMs) are of particular interest as they can enhance the effect of the natural ligand without directly activating the receptor themselves, which can offer a more nuanced therapeutic effect and a better safety profile. nih.gov

Development of Functionalized Materials (e.g., Bolaamphiphiles, Hydrogels)

The bifunctional nature of 3-(4-hydroxyphenyl)-1-propanol, possessing both a phenolic hydroxyl group and a primary aliphatic alcohol, makes it a versatile building block in material science. evitachem.com These reactive sites allow for its incorporation into larger polymeric structures, opening avenues for the development of new functionalized and potentially biodegradable materials. evitachem.com

While direct applications of 3-(4-hydroxyphenyl)-1-propanol in forming complex structures like bolaamphiphiles or specific hydrogels are not extensively documented in readily available literature, the potential exists due to its structure. Research into related compounds demonstrates the utility of the hydroxyphenyl propanoate scaffold in advanced material formulation. For instance, a derivative, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, has been successfully formulated into a nanosponge hydrogel for the topical delivery of antifungal agents. researchgate.net This example highlights the capacity of the core structure to be modified and integrated into sophisticated material systems like hydrogels, suggesting a potential area for future research with 3-(4-hydroxyphenyl)-1-propanol itself.

Potential Applications in Pest Control

Research has identified 3-(4-hydroxyphenyl)-1-propanol as a compound with potential applications in the field of pest control. evitachem.com As a naturally occurring phenylpropanoid found in various plants, it plays a role in plant defense mechanisms.

Specific studies have demonstrated its function as a semiochemical. For example, 3-(4-hydroxyphenyl)-1-propanol has been identified as an attractant for the adult stable fly, Stomoxys calcitrans. thegoodscentscompany.com This attraction suggests its potential use in baiting systems or monitoring traps as part of an integrated pest management strategy for this significant livestock pest. The exploration of such natural compounds is of growing interest for developing more targeted and environmentally benign pest control solutions.

Antioxidant Research for Food Additives and Nutritional Supplements

The chemical structure of 3-(4-hydroxyphenyl)-1-propanol, specifically the presence of a phenolic hydroxyl group, confers significant antioxidant properties. evitachem.com Phenolic compounds are well-known for their ability to act as free radical scavengers, which helps to protect against oxidative stress. evitachem.com This inherent antioxidant activity makes 3-(4-hydroxyphenyl)-1-propanol a subject of interest in the development of natural food additives and nutritional supplements. evitachem.comnih.gov

The potential mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby inhibiting oxidative processes that lead to food spoilage and a decrease in nutritional quality. evitachem.com By preventing or delaying lipid oxidation, the addition of such natural antioxidants can extend the shelf life and maintain the sensory characteristics of food products. mdpi.com Consequently, 3-(4-hydroxyphenyl)-1-propanol is considered a candidate for developing additives aimed at enhancing the nutritional value and stability of foods. evitachem.com The trend towards replacing synthetic antioxidants like BHA and BHT with natural alternatives further drives research into compounds like 3-(4-hydroxyphenyl)-1-propanol. nih.gov

Significance as a Pharmacophore and Scaffold for Medicinal Chemistry

3-(4-hydroxyphenyl)-1-propanol and its core structure are significant in medicinal chemistry, serving both as a key pharmacophore and a foundational scaffold for the synthesis of new therapeutic agents.

The phenolic (4-hydroxyphenyl) moiety is a well-recognized feature in a multitude of biologically active compounds, contributing to their interaction with various biological targets through mechanisms like hydrogen bonding and oxidation-reduction reactions. nih.gov This versatile functionality has been incorporated into pharmaceuticals with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov For example, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess potent, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and Candida species. nih.gov This highlights the utility of the 4-hydroxyphenyl scaffold in developing new antimicrobial agents. nih.gov

Furthermore, 3-(4-hydroxyphenyl)-1-propanol is utilized as a specific reagent and building block in the synthesis of complex, biologically active molecules. A notable example is its use as a starting material or key intermediate in the synthesis of (−)-Centrolobine, a natural product investigated for its anti-Leishmania activity. sigmaaldrich.commedchemexpress.comselleckchem.comchemsrc.comscbt.com The compound is also integral to the structure of potent neuroprotectants, such as (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, which acts as a selective N-methyl-D-aspartate (NMDA) antagonist. nih.gov

| Molecule/Scaffold Class | Therapeutic Area/Activity | Role of 4-Hydroxyphenyl Moiety |

|---|---|---|

| (-)-Centrolobine | Anti-Leishmania | Key structural component synthesized from 3-(4-hydroxyphenyl)-1-propanol. selleckchem.comscbt.com |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Antimicrobial | Serves as a foundational scaffold for novel derivatives. nih.gov |

| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Neuroprotectant (NMDA antagonist) | Integral part of the pharmacophore. nih.gov |

Utility in Research as a Chemical Standard and in Compound Libraries

3-(4-hydroxyphenyl)-1-propanol serves as a valuable tool in chemical and biological research due to its availability as a high-purity chemical standard and its inclusion in various compound libraries.

Commercial suppliers offer this compound with a purity of 99%, making it suitable for use as an analytical standard in methods like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsielc.com Its well-defined physical and chemical properties allow researchers to use it as a reference material for the identification and quantification of phenylpropanoids in complex mixtures, such as natural product extracts.

The compound is also featured in curated collections of chemicals used for screening and research purposes. It is classified as a building block in organic synthesis, providing a ready starting point for the creation of more complex molecules. Moreover, it is included in specialized compound libraries designed for specific research fields.

Key Library Inclusions:

Phenylpropanoids Compound Library: As a representative member of this class of natural products, it is included in libraries that gather diverse phenylpropanoids for systematic biological screening.

Neurology Research Chemicals: Its presence in collections geared towards neurology research suggests its use in studies investigating the nervous system, potentially as a reference compound or a tool to probe neurological pathways. nih.gov

| Parameter | Description | Source(s) |

|---|---|---|

| Product Type | Analytical Standard, Chemical Building Block | sigmaaldrich.commedchemexpress.com |

| Purity | Typically ≥99% | sigmaaldrich.com |

| Common Synonyms | Dihydro-p-coumaryl alcohol, 4-(3-Hydroxypropyl)phenol | evitachem.comsigmaaldrich.com |

| Compound Libraries | Phenylpropanoids, Neurology Research Chemicals | nih.govbiocrick.com |

Advanced Analytical and Characterization Approaches

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms within 3-(4-hydroxyphenyl)-1-propanol.

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid mdpi.com. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to create an electron density map, from which the exact positions of individual atoms, bond lengths, and bond angles can be determined nih.govredalyc.org.

While literature indicates that the structure of 3-(4-hydroxyphenyl)-1-propanol has been analyzed using single crystal X-ray diffraction to understand its three-dimensional arrangement and intermolecular interactions, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not detailed in readily available publications evitachem.com. The application of this powerful technique, however, is fundamental to confirming the compound's molecular geometry and understanding its packing in the solid state, which influences physical properties like melting point and solubility mdpi.com.

Chromatographic Methods for Identification and Quantification

Chromatographic techniques are essential for separating 3-(4-hydroxyphenyl)-1-propanol from complex matrices and for its subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) is a particularly prevalent method.

HPLC, often coupled with Ultraviolet (UV) and Electrospray Ionization Mass Spectrometry (ESI-MS) detectors, provides a robust platform for analysis. The HPLC system separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase mdpi.com. For 3-(4-hydroxyphenyl)-1-propanol, a reverse-phase (RP) HPLC method is suitable, typically using a C18 or a specialized reverse-phase column mdpi.comsielc.com.

Following separation by HPLC, UV detection can be used for quantification by measuring the absorbance at a specific wavelength mdpi.com. For more definitive identification, especially in complex samples like those from biodegradation studies, ESI-MS is employed. ESI-MS ionizes the compound, allowing for the determination of its molecular weight and fragmentation pattern (MS/MS), which serves as a molecular fingerprint for structural confirmation nih.govmdpi.comresearchgate.net. This hyphenated technique (HPLC-UV-ESI-MS) is powerful for identifying and quantifying related phenolic compounds and their degradation products in environmental or biological samples nih.govnih.gov.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Detection | UV, Electrospray Ionization Mass Spectrometry (ESI-MS) | nih.govnih.gov |

| Application | Separation, Identification, and Quantification in Pharmacokinetics or Biodegradation Studies | sielc.comnih.gov |

Biochemical Assay Methodologies for Biological Activity Assessment

To understand the biological significance of 3-(4-hydroxyphenyl)-1-propanol, various biochemical assays are employed to measure its effects on cellular and molecular processes.

Enzyme activity assays are performed to determine if a compound can inhibit or enhance the function of a specific enzyme. These assays typically measure the rate of substrate conversion to product in the presence of the enzyme and the test compound nih.govbindingdb.org. By monitoring changes in absorbance or fluorescence, researchers can quantify the compound's effect on enzyme kinetics. For a phenolic compound like 3-(4-hydroxyphenyl)-1-propanol, potential targets could include enzymes involved in metabolic pathways or cellular signaling. For example, inhibition assays for enzymes like α-amylase or cholinesterase are common methods to screen for biological activity nih.gov.

Cell viability assays are crucial for assessing the effect of a compound on living cells, determining whether it is cytotoxic or promotes cell proliferation. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay cellbiologics.comabcam.comaatbio.com. This colorimetric assay is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow MTT salt into purple formazan (B1609692) crystals abcam.combroadpharm.comabcam.com. The amount of formazan produced, which is quantified by measuring the absorbance of the solution after solubilization, is directly proportional to the number of living cells aatbio.com. This allows for the determination of the compound's impact on cell survival and is a primary screening tool in drug discovery cellbiologics.com.

| Assay Type | Principle | Detection Method | Reference |

|---|---|---|---|

| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. | Colorimetric (Absorbance at ~570 nm) | abcam.comaatbio.com |

| MTS Assay | Reduction of MTS tetrazolium to a soluble formazan by viable cells. | Colorimetric (Absorbance at ~490 nm) | broadpharm.com |

| XTT/WST-1 Assays | Similar to MTS, involves the reduction of tetrazolium salts to soluble formazan. | Colorimetric (Absorbance measurement) | abcam.com |

Radical scavenging assays are used to evaluate the antioxidant potential of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and straightforward methods nih.govmdpi.com. DPPH is a stable free radical that has a deep violet color in solution ugm.ac.id. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to a pale yellow mdpi.com. The reduction in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically and is proportional to the radical scavenging activity of the compound nih.govmdpi.com. This assay is particularly well-suited for evaluating phenolic compounds, which are known for their antioxidant properties mdpi.com.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical. | nih.govmdpi.com |

| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. | mdpi.com |

| Observation | Color change from violet to yellow upon reduction of the DPPH radical. | mdpi.comugm.ac.id |

| Measurement | Decrease in absorbance measured with a spectrophotometer (approx. 517 nm). | nih.govmdpi.com |

| Result | Often expressed as IC50 (the concentration of the compound required to scavenge 50% of DPPH radicals). | ugm.ac.id |

Future Research Directions and Perspectives

Elucidation of Detailed Molecular Mechanisms of Action

The biological activities of 3-(4-Hydroxyphenyl)-1-propanol are attributed to its phenolic structure, which allows it to act as an antioxidant by scavenging free radicals. evitachem.com However, the precise molecular mechanisms underlying its effects are not yet fully understood. Future investigations are expected to focus on identifying specific enzymatic and cellular targets.

Potential areas of investigation include: